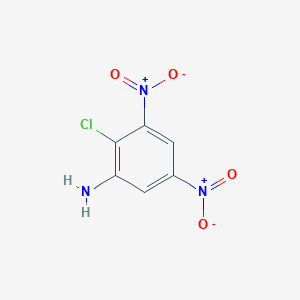

2-Chloro-3,5-dinitroaniline

説明

特性

CAS番号 |

88140-44-7 |

|---|---|

分子式 |

C6H4ClN3O4 |

分子量 |

217.57 g/mol |

IUPAC名 |

2-chloro-3,5-dinitroaniline |

InChI |

InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |

InChIキー |

LVRPKHXXTBQCBZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Chlorination of 3,5-Dinitroaniline

A known method involves chlorination of 3,5-dinitroaniline using chlorine generated in situ by the reaction of hydrogen peroxide with concentrated hydrochloric acid in an acetic acid medium. This approach was described in a Russian patent (RU2315749C1) and related literature.

Procedure Summary:

| Step | Reagents and Conditions | Observations and Yields |

|---|---|---|

| 1 | Dissolve 5.494 g of 3,5-dinitroaniline in 130 mL acetic acid + 85 mL concentrated HCl at 10–16 °C | Formation of solution ready for chlorination |

| 2 | Add 43 mL of 30% hydrogen peroxide dropwise, causing chlorine generation | Temperature rises spontaneously to ~32 °C |

| 3 | After exothermic reaction completes, filter the product | 7.539 g (87.7% yield) of 2,4,6-trichloro-3,5-dinitroaniline obtained |

| 4 | Crystallize from toluene and heptane | Product melting point 229.5–231.5 °C |

Note: Although this method targets 2,4,6-trichloro-3,5-dinitroaniline, similar chlorination conditions can be adapted to selectively prepare 2-chloro derivatives by controlling reagent stoichiometry and reaction time.

Synthesis from 2,4-Dinitroaniline via Chlorination and Oxidation

Another detailed synthesis route is the preparation of 2-chloro-4,6-dinitroaniline, which is closely related to this compound in terms of chemical structure and synthetic approach. This method involves multi-stage chlorination and oxidation steps, providing insight into the preparation of chloro-dinitroanilines.

Stepwise Reaction Conditions and Yields:

| Stage | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 350 g 2,4-dinitroaniline + 700 g 31% HCl + 500 g water, stirred at 35 ± 5 °C for 2 h | Protonation and preparation for chlorination |

| 2 | Chlorine gas (83 g) added gradually at 45 ± 5 °C over 4–5 h, then stirred 2 h | Chlorination at aromatic ring positions |

| 3 | Temperature raised to 60 ± 5 °C; 96 g 27.5% hydrogen peroxide added dropwise over 4 h; hold for 2 h at 65 ± 5 °C | Oxidation and further functional group modification |

| 4 | Filtration and drying | 409 g product with 98.3% purity by HPLC; 98.4% yield |

This method emphasizes careful temperature control and reagent addition rates to maximize yield and purity. The mother liquor containing residual hydrogen peroxide is recycled, highlighting process efficiency.

Comparative Summary of Preparation Methods

化学反応の分析

Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: Formation of 2-chloro-3,5-diaminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.

Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.

作用機序

The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Chloro-3,5-dinitroaniline and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (NO₂, Cl): In this compound, these groups deactivate the aromatic ring, directing electrophilic substitution to specific positions and stabilizing intermediates in explosive synthesis . Electron-Donating Groups (OCH₃, CH₃): Compounds like 2-Chloro-3,5-dimethoxyaniline exhibit increased solubility and reduced thermal stability, favoring pharmaceutical applications over energetic materials .

Thermal and Explosive Performance

- This compound outperforms analogs like 2-methyl-3,5-dinitroaniline in thermal stability due to stronger electron-withdrawing effects. Its derivative BT-DAONAB surpasses TATB (a benchmark explosive) in both detonation velocity and thermal resistance .

Industrial Relevance

- While 3,5-dinitroaniline derivatives are widely used in dyes and agrochemicals (market size: $108 billion in 2025) , this compound's niche lies in high-value explosives and specialty chemicals.

Synthetic Pathways

- This compound is synthesized via nitration and chlorination of aniline precursors, whereas 2-Chloro-4,6-dinitroaniline involves alternative nitration routes, leading to distinct regioisomers .

Research and Market Trends

- Sustainability : Companies like Merck KGaA and Lanxess AG focus on AI-driven synthesis and blockchain-enabled supply chains to produce high-purity nitroanilines with reduced environmental impact .

- Emerging Applications : Bio-based dye formulations using 3,5-dinitroaniline derivatives are gaining traction in sustainable textiles, though this compound remains critical in defense sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。